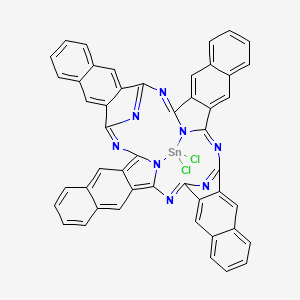

Tin(IV) 2,3-naphthalocyanine dichloride

Description

Overview of Naphthalocyanine Chemistry within Metal Macrocycles

Naphthalocyanines (Ncs) are a class of macrocyclic compounds that are structural analogues of phthalocyanines, but with an extended π-conjugated system due to the fusion of additional benzene (B151609) rings to each isoindole unit. nih.gov This extension of the aromatic system is responsible for one of their most defining features: an intense absorption band, known as the Q-band, which is significantly red-shifted into the near-infrared (NIR) region compared to their phthalocyanine (B1677752) counterparts. nih.govinstras.com

These macrocycles are highly stable and can coordinate with a vast array of metal ions in their central cavity. aip.org The incorporation of a metal ion, such as tin, is a primary method for tuning the molecule's physical and chemical properties, including its electronic, optical, and redox characteristics. nih.govresearchgate.net The central metal and its axial ligands—in this case, a tin(IV) ion with two chloride ligands—play a crucial role in determining the molecule's geometry and intermolecular interactions, which in turn affect its performance in solid-state applications. aip.org While the large, planar structure of naphthalocyanines leads to strong π-π interactions and robust thermal stability, it often results in low solubility, a challenge that researchers frequently address by adding peripheral substituents. nih.govacs.org

Significance of Tin(IV) 2,3-Naphthalocyanine Dichloride in Advanced Materials Research

Beyond photovoltaics, the broader class of metallated naphthalocyanines, including tin complexes, is explored for a variety of applications in organic electronics. americanchemicalsuppliers.com Their semiconductor properties make them candidates for use in organic field-effect transistors (OFETs) and as hole injection materials in organic light-emitting diodes (OLEDs). americanchemicalsuppliers.comresearchgate.net The compound's strong light-absorbing capabilities also suggest potential in fields such as photodynamic therapy and as active elements in optical sensors and photodetectors, where sensitivity to NIR light is required. cymitquimica.comresearchgate.net

Table 2: Research Applications of this compound

| Application Area | Function | Key Property Leveraged |

|---|---|---|

| Organic Photovoltaics (OPV) | Electron Donor | Strong Near-Infrared (NIR) Absorption |

| Organic Electronics | Active Semiconductor Layer | π-conjugated Macrocyclic Structure |

| Sensors / Photodetectors | Light-Harvesting Component | High Molar Extinction Coefficient in NIR |

Scope of Academic Inquiry into this compound Research Trajectories

Current and future academic research on this compound and related compounds is focused on several key areas. A major trajectory involves the synthesis and engineering of new naphthalocyanine derivatives to overcome inherent limitations, such as poor solubility. nih.govnih.gov By attaching various solubilizing groups to the periphery of the macrocycle, researchers aim to improve its processability for large-scale, solution-based fabrication techniques like spin-coating and inkjet printing, which are more cost-effective than vacuum deposition methods. acs.org

Another significant research avenue is the optimization of its performance in electronic devices through the study of its solid-state properties. This includes investigating thin-film morphology, molecular packing, and the interface between the naphthalocyanine layer and other materials in a device stack. acs.org Understanding how processing conditions affect the molecular orientation is crucial for maximizing charge transport and device efficiency.

Furthermore, academic inquiry is expanding into novel applications. Researchers are exploring the nonlinear optical (NLO) properties of naphthalocyanines for use in technologies like optical limiting, which protects sensitive equipment from high-intensity light sources. instras.com The unique photophysical properties of these molecules, characterized by their ability to generate reactive oxygen species upon irradiation, continue to drive research into their potential as photosensitizers for photodynamic therapy and photocatalysis. cymitquimica.comnih.gov The development of on-surface synthesis techniques represents a frontier in creating highly ordered, single-molecule-thick layers for advanced electronic applications. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.2ClH.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQMDUNOVOLBEK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24Cl2N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26857-61-4 | |

| Record name | Tin(IV) 2,3-Naphthalocyanine Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Tin Iv 2,3 Naphthalocyanine Dichloride

Established Synthesis Routes for Tin(IV) Naphthalocyanines

The synthesis of metallonaphthalocyanines (MNcs) is a well-established area of macrocyclic chemistry, building upon the foundational methods developed for the analogous phthalocyanine (B1677752) compounds. The most prevalent and versatile method for creating the naphthalocyanine macrocycle is the template-driven cyclotetramerization of naphthalonitrile precursors. nih.gov In this process, four equivalents of a substituted or unsubstituted 2,3-dicyanonaphthalene molecule converge around a central metal ion, which acts as a template to organize the precursors into the correct orientation for ring formation.

The reaction is typically carried out at high temperatures (150-300 °C) in a high-boiling point solvent such as quinoline, N,N-dimethylformamide (DMF), or 1-pentanol. The presence of the metal salt is crucial; it not only templates the reaction but also introduces the desired metal into the core of the newly formed macrocycle. The choice of the metal precursor (e.g., metal halides, acetates, or alkoxides) can influence reaction conditions and yields. Upon completion of the cyclotetramerization, the crude product often requires extensive purification, commonly involving solvent washing and chromatography to remove unreacted precursors and side products. acs.org The structural flexibility of naphthalocyanines has been extensively demonstrated through a diverse range of metal complexes and a wide array of substituents that can be attached to the periphery of the core or as axial ligands. nih.gov

The formation of Tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl₂) follows the general principles of metallonaphthalocyanine synthesis, utilizing a tin(IV) salt as the central metal template. The primary reaction pathway involves the cyclotetramerization of 2,3-dicyanonaphthalene in the presence of a tin(IV) source, most commonly tin(IV) chloride (SnCl₄).

The reaction is typically performed by heating a mixture of 2,3-dicyanonaphthalene and a stoichiometric amount of SnCl₄ in a high-boiling solvent. The tin(IV) ion templates the assembly of four 2,3-dicyanonaphthalene units around it. As the macrocycle forms, the tin atom is coordinated by the four inner nitrogen atoms of the naphthalocyanine ring. The two chloride ions remain coordinated to the tin center, occupying the axial positions perpendicular to the plane of the macrocycle, resulting in the final octahedral coordination geometry of the this compound complex. The product is a dark green solid, which typically requires purification to achieve high purity. cymitquimica.com This compound is noted for its strong absorption in the near-infrared region of the electromagnetic spectrum, making it a material of interest for applications such as an electron donor in organic photovoltaic cells. chemicalbook.com

Post-Synthetic Modification Strategies for Tuning Properties

Post-synthetic modification is a powerful strategy for fine-tuning the physicochemical properties of this compound. The tin(IV) center in the naphthalocyanine macrocycle possesses two axial coordination sites, initially occupied by chloride ligands. These chloride ions are labile and can be readily substituted by a wide variety of other ligands through nucleophilic substitution reactions. This process, known as axial ligand exchange, allows for the introduction of diverse functional groups without altering the core naphthalocyanine structure.

The coordination chemistry at the tin center enables the attachment of ligands with specific properties, such as bulky groups to prevent aggregation, water-solubilizing moieties, or reactive handles for further bioconjugation. mdpi.com This versatility allows for the rational design of naphthalocyanine derivatives with tailored solubility, electronic properties, and photophysical behavior for specific applications. The nature of the axial ligand can significantly impact the molecule's performance by modulating its intermolecular interactions and excited-state dynamics. acs.orgnih.gov

A significant challenge in the application of naphthalocyanines is their inherent hydrophobicity and tendency to aggregate in aqueous environments, which can quench their photoactivity. To overcome this, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) are often introduced via axial ligand exchange. nih.gov PEGylation involves reacting this compound with a PEG molecule that has a nucleophilic terminal group, such as a hydroxyl (-OH) or amine (-NH₂) group. sciopen.com

In a typical reaction, the dichloride complex is treated with a monofunctional PEG (e.g., polyethylene glycol monomethyl ether) in the presence of a base. The base facilitates the deprotonation of the PEG's terminal group, creating a more potent nucleophile that displaces one or both of the axial chloride ligands, forming a stable Sn-O or Sn-N bond. The covalent attachment of PEG chains significantly enhances the water solubility of the naphthalocyanine derivative. sciopen.comnih.gov This strategy not only improves biocompatibility but also reduces aggregation, thereby preserving the monomeric photophysical properties of the naphthalocyanine core in solution. nih.gov Beyond PEG, other axial moieties such as long-chain alkyl groups, aromatic ligands, and functionalized linkers can be similarly introduced to modulate solubility and electronic characteristics. mdpi.com

The electronic and photophysical properties of tin naphthalocyanines are profoundly influenced by the nature of the axial ligands coordinated to the central tin atom. While the core π-electron system of the naphthalocyanine ring dictates the primary absorption and emission features, particularly the strong Q-band in the near-infrared region, the axial ligands can modulate these characteristics through various mechanisms. mdpi.com

Changing the axial ligand can significantly affect the excited-state lifetime, triplet excited-state quantum yield, and the efficiency of singlet oxygen generation. acs.org For instance, the introduction of heavy atoms (e.g., replacing chloride with iodide) in the axial position can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This generally leads to a higher triplet quantum yield but a shorter excited-state lifetime. acs.org Conversely, ligands with electron-donating or electron-withdrawing properties can alter the electron density at the central metal, subtly shifting the energy levels of the macrocycle's molecular orbitals. researchgate.net This can result in a redshift of the Q-band absorption and changes in fluorescence intensity and quantum yields. researchgate.net Furthermore, bulky axial ligands can sterically hinder intermolecular π-π stacking, reducing aggregation and preserving the desired photophysical properties of the monomeric species in solution. acs.org

The table below summarizes the effect of different axial ligands on the photophysical properties of metallonaphthalocyanines, based on studies of related compounds.

| Complex Type | Axial Ligand (X) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (ΦF) | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Indium Naphthalocyanine (NcInX) | Chloride (Cl) | 0.40 | 0.32 | - | Baseline for comparison. | acs.org |

| Indium Naphthalocyanine (NcInX) | Bromide (Br) | 0.62 | 0.54 | - | Increased yields due to heavy atom effect. | acs.org |

| Indium Naphthalocyanine (NcInX) | Iodide (I) | 0.81 | 0.70 | - | Highest yields due to strongest heavy atom effect. | acs.org |

| Ruthenium Phthalocyanine | DMSO/Cl | - | 0.62 | - | High singlet oxygen generation. | nih.govfrontiersin.org |

| Ruthenium Phthalocyanine | 4-aminopyridine | - | 0.14 | - | Significantly lower singlet oxygen yield compared to DMSO/Cl complex. | nih.govfrontiersin.org |

| Silicon Phthalocyanine | Electron-donating ligand | - | - | Higher | Electron-donating groups lead to higher fluorescence. | researchgate.net |

| Silicon Phthalocyanine | Electron-withdrawing ligand | - | - | Lower | Electron-withdrawing groups quench fluorescence and cause a redshift in absorption. | researchgate.net |

Peripheral Substitution Effects on Macrocyclic System Properties

The chemical and physical properties of the this compound macrocycle can be systematically tuned through the strategic placement of functional groups on its periphery. These substitutions can significantly alter the molecule's electronic structure, solubility, and aggregation behavior. The location of these substituents on the naphthalocyanine framework—whether on the inner or outer rings of the naphthalene (B1677914) units—plays a crucial role in determining their effect on the macrocyclic system.

Strategies for Incorporating Bulky Substituents

The introduction of bulky substituents onto the naphthalocyanine periphery is a key strategy for modifying its physical properties, such as preventing aggregation and improving solubility in organic solvents. A primary method for achieving this involves a "sterically driven" synthetic approach that begins with a rationally designed precursor. acs.orgresearchgate.net

This strategy leverages steric hindrance by functionalizing the 2,3-dicyanonaphthalene (2,3-DCNP) precursor at the 1,4-positions (also referred to as the α',α' positions) with large, rigid groups. acs.org For instance, bulky phenyl groups can be attached to the precursor. acs.orgresearchgate.net During the subsequent metal-templated cyclotetramerization reaction to form the macrocycle, the significant steric hindrance between these bulky groups in close proximity preferentially directs the reaction to form the less sterically crowded product. acs.org This method not only facilitates the incorporation of the desired bulky moieties but also enhances the selectivity of the reaction, potentially increasing the yield of the target compound over other isomers or byproducts. acs.orgresearchgate.net

This approach offers multifaceted success by enabling controlled synthesis while simultaneously suppressing the formation of sterically crowded byproducts. acs.org The choice of a sterically demanding substituent that is also rigid in its geometric orientation is important for the precision of this method. acs.org By modifying the precursor, this strategy effectively builds the desired functionality into the macrocycle from the ground up.

Advanced Spectroscopic and Electronic Characterization of Tin Iv 2,3 Naphthalocyanine Dichloride

Optical Absorption and Emission Characteristics

The optical properties of Tin(IV) 2,3-naphthalocyanine dichloride (SnNcCl₂) are defined by its extended π-conjugated macrocyclic structure. This structure gives rise to characteristic electronic transitions that are observable in its absorption and emission spectra.

Analysis of Q-Band and Soret Band Electronic Transitions

Like other phthalocyanine (B1677752) and porphyrin derivatives, the electronic absorption spectrum of this compound is dominated by two principal features: the Soret band (or B-band) and the Q-band. researchgate.net These bands arise from π-π* electronic transitions within the 18-π electron aromatic system of the naphthalocyanine macrocycle. The Soret band, located in the higher-energy ultraviolet region, corresponds to the transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net The Q-band, which is of primary interest for many applications, appears in the lower-energy visible and near-infrared region and is attributed to the transition from the ground state (S₀) to the first excited singlet state (S₁). researchgate.net

Due to the extended conjugation from the fused benzene (B151609) rings on the phthalocyanine core, the Q-band of naphthalocyanines is significantly red-shifted compared to that of phthalocyanines. researchgate.net For SnNcCl₂, this results in a very strong absorption in the near-infrared (NIR) region. nih.gov In thin-film form, the Q-band absorption peak for SnNcCl₂ is observed at approximately 875-880 nm. researchgate.netchemicalbook.com This strong NIR absorption is an intrinsic property of the molecule's extended conjugation. researchgate.net

Near-Infrared (NIR) and Infrared (IR) Absorption Spectroscopy

A key feature of SnNcCl₂ is its strong absorption of light in the near-infrared and infrared portions of the electromagnetic spectrum. chemicalbook.comnih.gov The extended π-conjugation of the naphthalocyanine ring system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the primary Q-band absorption into the NIR. nih.gov

Spectroscopic analysis of SnNcCl₂ in thin films demonstrates significant optical absorption at wavelengths beyond 800 nm, extending past 1100 nm. researchgate.net This intrinsic NIR absorption makes the compound highly attractive for applications such as organic photovoltaics, where harvesting photons from the NIR region of the solar spectrum is crucial for improving power conversion efficiencies. researchgate.netchemicalbook.com Studies on related tin naphthalocyanine molecules have shown that the absorption wavelength in the NIR region can be tuned, typically between 770 and 940 nm, by modifying the axial and peripheral ligands attached to the central tin atom and the macrocycle, respectively. nih.gov

| Parameter | Wavelength (nm) | Medium | Reference |

|---|---|---|---|

| Q-Band λmax | ~875 | Thin Film | chemicalbook.com |

| Absorption Onset | >1100 | Thin Film | researchgate.net |

Photoluminescence and Fluorescence Properties in Different Media

While naphthalocyanines can be highly fluorescent, with intense emission bands in the NIR region, the photoluminescence of SnNcCl₂ is significantly influenced by the presence of the central heavy tin atom. nih.gov In metalloporphyrins and related macrocycles, a heavy central atom enhances spin-orbit coupling. This effect promotes the highly efficient population of the triplet state from the singlet excited state via intersystem crossing, which in turn quenches the fluorescence. nih.gov

For analogous Sn(IV) porphyrin complexes, the fluorescence quantum yield (ΦF) has been measured to be exceptionally low (<0.01), indicating that radiative decay from the S₁ state is not a significant de-excitation pathway. nih.gov Therefore, it is expected that SnNcCl₂ exhibits very weak fluorescence. The dominant relaxation pathway for the excited state is non-radiative, primarily through intersystem crossing to the triplet manifold.

Optical Bandgap Determination

The optical bandgap (Eg) is a critical parameter that dictates the electronic and optical properties of a semiconductor. For molecular materials like SnNcCl₂, the optical bandgap can be estimated from the onset of the absorption edge in its UV-Vis-NIR spectrum. The compound's strong absorption in the NIR is indicative of a narrow energy gap. researchgate.net

For amorphous thin films of related metallophthalocyanines, the optical bandgap is commonly determined using Tauc plots, where (αhν)n is plotted against photon energy (hν), and α is the absorption coefficient. The value of n depends on the nature of the electronic transition (n=2 for indirect allowed transitions). researchgate.net Studies on similar compounds using this method have yielded optical bandgap values of around 1.5 eV, with another strong transition observed between 2.3 and 2.43 eV. researchgate.net These values are consistent with the observed NIR absorption of SnNcCl₂.

Excited-State Dynamics and Relaxation Pathways

Upon absorption of a photon and promotion to an excited singlet state (primarily S₁ via Q-band absorption), the SnNcCl₂ molecule rapidly undergoes de-excitation through several competing pathways.

Singlet Excited-State Lifetimes and Decay Mechanisms (Internal Conversion, Intersystem Crossing)

The primary decay mechanisms for the first singlet excited state (S₁) are fluorescence, internal conversion (IC) to the ground state, and intersystem crossing (ISC) to the triplet manifold (T₁). For SnNcCl₂, the "heavy atom effect" of the tin center dramatically influences these dynamics. The enhanced spin-orbit coupling significantly increases the rate of intersystem crossing (kisc), making it the dominant decay pathway. nih.gov

This efficient ISC leads to a very short singlet excited-state lifetime (τs). Studies on similar heavy-atom porphyrin and naphthalocyanine complexes report singlet lifetimes to be in the sub-nanosecond to low nanosecond range. For example, related asymmetric porphyrin-like complexes exhibit lifetimes shorter than 0.5 ns, while a comparable Sn(IV) porphyrin has a fluorescence lifetime (τF) of 1.76 ns. nih.govresearchgate.net The high efficiency of intersystem crossing results in a high triplet quantum yield (ΦT) and, consequently, a high quantum yield of singlet oxygen generation (ΦΔ) in the presence of molecular oxygen. nih.gov The intersystem crossing rate (kisc) can be estimated from the triplet quantum yield and the singlet lifetime (kisc ≈ ΦT / τs), with calculated rates for similar complexes ranging from 0.68 to 3.04 × 10⁹ s⁻¹. researchgate.net This rapid ISC process outcompetes fluorescence and internal conversion, defining the primary relaxation pathway for photoexcited SnNcCl₂.

| Parameter | Symbol | Typical Value | Significance | Reference |

|---|---|---|---|---|

| Fluorescence Quantum Yield | ΦF | <0.01 | Fluorescence is heavily quenched. | nih.gov |

| Singlet State Lifetime | τs | ~0.3 - 1.8 ns | The excited singlet state is very short-lived. | nih.govresearchgate.net |

| Intersystem Crossing Rate | kisc | ~10⁹ s⁻¹ | Rapid and efficient transition to the triplet state. | researchgate.net |

| Triplet State Lifetime | τT | ~7.7 µs | The triplet state is long-lived. | nih.gov |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.83 | Efficient generation of singlet oxygen upon irradiation. | nih.gov |

Triplet Excited-State Formation and Dynamics

Upon photoexcitation, this compound can transition from its ground singlet state (S₀) to an excited singlet state (S₁). While fluorescence through radiative decay back to the ground state is one possible de-excitation pathway, the molecule can also undergo intersystem crossing (ISC) to a long-lived triplet excited state (T₁). This process is particularly significant in molecules containing heavy atoms like tin.

The dynamics of the triplet state can be investigated using techniques such as laser flash photolysis. This method allows for the determination of both the triplet state lifetime and the triplet-triplet absorption spectrum. The long-lived nature of the triplet state in such compounds makes them suitable candidates for applications that rely on energy transfer processes or the generation of reactive oxygen species. rsc.org

Exciton-Exciton Annihilation Phenomena

In the solid state, particularly in thin films or aggregates where molecules are in close proximity, high excitation densities can lead to exciton-exciton annihilation. This is a non-linear process where two excited molecules (excitons) interact, resulting in the non-radiative decay of one or both excitons. This phenomenon can be a significant quenching pathway, limiting the efficiency of devices at high light intensities.

One common form of this interaction is triplet-triplet annihilation (TTA), where two molecules in the triplet state interact to produce one molecule in an excited singlet state and one in the ground state. nih.govnih.gov This process is also known as photon upconversion when the emitted photon from the resulting singlet state has a higher energy than the initially absorbed photons. Another process is singlet-singlet annihilation, where two singlet excitons interact. Studies on magnesium phthalocyanine thin films have demonstrated ultrafast exciton-exciton annihilation, which can be observed through femtosecond pump-probe spectroscopy. instras.com The rate of this annihilation process is often dependent on the excitation intensity. While direct studies on exciton-exciton annihilation in this compound are scarce, the principles observed in other metallophthalocyanines are expected to apply. The efficiency of these annihilation processes is influenced by factors such as the molecular packing in the solid state and the exciton (B1674681) diffusion length.

Influence of the Central Metal Ion on Excited-State Processes

The central tin(IV) ion plays a crucial role in dictating the excited-state dynamics of the naphthalocyanine macrocycle. The most significant influence is the aforementioned heavy-atom effect. The presence of the heavy tin atom enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion. researchgate.netmdpi.com This enhanced coupling facilitates transitions between states of different spin multiplicity, most notably intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁).

This effect has been widely studied in porphyrins and phthalocyanines, where the introduction of a heavy central metal ion or peripheral halogen atoms leads to a significant increase in the triplet quantum yield and a corresponding decrease in the fluorescence quantum yield. researchgate.net By promoting the population of the triplet state, the tin(IV) ion makes the naphthalocyanine a more effective photosensitizer for applications like photodynamic therapy, where the long-lived triplet state can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen. rsc.org

Beyond the heavy-atom effect, the central metal ion can also influence the molecular geometry and electronic structure of the macrocycle. In this compound, the tin ion is in a +4 oxidation state and is coordinated to two axial chloride ligands. This octahedral coordination geometry can affect the packing of the molecules in the solid state, which in turn influences intermolecular interactions and charge transport properties. The nature of the axial ligands can also modulate the electronic properties and, consequently, the excited-state dynamics.

Electronic Structure and Charge Transfer Phenomena

The electronic properties of this compound are fundamental to its application in organic electronic devices. These properties are governed by the arrangement of molecular orbitals and the ease with which charge carriers can move through the material.

Computational Chemistry Approaches for Electronic Structure (e.g., Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of complex molecules like this compound. DFT calculations can provide detailed information about the energies and spatial distributions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO levels, often referred to as the HOMO-LUMO gap, is a critical parameter that determines the optical and electronic properties of the molecule. nih.gov DFT calculations for related tin phthalocyanine systems have been performed to understand their electronic and charge transfer properties. These studies can predict how chemical modifications, such as the introduction of different substituents or central metals, will affect the orbital energies and, consequently, the material's behavior as a semiconductor. For instance, such calculations can help in designing materials with tailored HOMO and LUMO levels for efficient charge injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The calculated HOMO-LUMO gap can be correlated with the electrochemical band gap determined from experimental techniques like cyclic voltammetry. researchgate.netlew.ro

Charge Carrier Mobility and Transport Mechanisms

Charge carrier mobility is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. It is a key performance metric for organic semiconductors. In disordered organic thin films, such as those typically formed by vacuum deposition of phthalocyanines and naphthalocyanines, charge transport is generally described by a hopping mechanism. aip.orgarxiv.org In this model, charge carriers jump between localized states, which correspond to individual molecules or aggregates.

The mobility in these materials is often dependent on temperature and the applied electric field. aip.org The molecular packing and orientation within the thin film are crucial factors influencing charge transport. For instance, a high degree of molecular ordering with significant π-π stacking between adjacent naphthalocyanine rings can facilitate more efficient charge transport. rsc.org

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV provides information about the oxidation and reduction potentials of the molecule, which are directly related to the energies of the HOMO and LUMO levels, respectively.

From the onset potentials of the first oxidation and reduction peaks in a cyclic voltammogram, the electrochemical HOMO and LUMO energy levels can be estimated. The difference between these potentials provides the electrochemical band gap. researchgate.net For tin(II) 2,3-naphthalocyanine thin films, HOMO and LUMO energies have been determined to be approximately 5.0 eV and 3.7 eV, respectively. researchgate.net The redox processes in metallonaphthalocyanines are typically centered on the extended π-system of the macrocycle, leading to the formation of radical cations upon oxidation and radical anions upon reduction.

The electrochemical behavior is crucial for understanding the performance of the material in electronic devices. For example, the alignment of the HOMO and LUMO levels with the work functions of the electrodes and the energy levels of other materials in a multilayer device determines the efficiency of charge injection and separation.

Below is a table summarizing the reported electrochemical and electronic properties for the closely related Tin(II) 2,3-naphthalocyanine.

| Property | Value | Method |

|---|---|---|

| HOMO Energy | 5.0 ± 0.1 eV | Cyclic Voltammetry |

| LUMO Energy | 3.7 ± 0.1 eV | Cyclic Voltammetry |

| Electrochemical Band Gap (EgCV) | 1.3 eV | Calculated from HOMO/LUMO |

Data for Tin(II) 2,3-naphthalocyanine, which is expected to have similar properties to the Tin(IV) analogue. researchgate.net

Current-Voltage (I-V) Characteristics of Heterojunctions

The electrical behavior of heterojunctions incorporating this compound (SnNcCl₂) is fundamental to understanding their potential in electronic devices. When integrated into a device, for instance as a near-infrared (NIR) sensitizer (B1316253), the current-voltage (J-V) characteristics demonstrate the charge transport properties at the material interface.

In tandem upconversion devices, heterojunctions of SnNcCl₂ blended with fullerene C₆₀ (SnNcCl₂:C₆₀) have been fabricated and analyzed. The J-V characteristics of these devices show that a blend of SnNcCl₂ with C₆₀ results in a higher current density compared to a single layer of SnNcCl₂ when not illuminated by NIR light. aip.org This suggests that the SnNcCl₂:C₆₀ heterojunction facilitates the induction of charge carriers through an electrical field. aip.org The use of SnNcCl₂ in these heterojunctions is driven by its strong absorption in the NIR region, which extends to approximately 1100 nm. aip.org

The structure of these devices often involves multiple layers to optimize charge transport. For example, a device structure can be represented as ITO/B₄PyPPM/Liq/Al/SnNcCl₂:C₆₀/NPB/MoO₃/Al. aip.org The I-V characteristics are crucial in determining the operational parameters and efficiency of such complex device architectures.

Diode Parameters (Ideality Factor, Series Resistance, Barrier Height)

While specific diode parameters for this compound heterojunctions are not extensively detailed in the provided search results, a comprehensive analysis of the closely related compound, tin(II) 2,3-naphthalocyanine (SnNc), provides valuable insights. The electronic properties of SnNc/p-Si heterojunctions have been studied under varying temperatures in dark conditions, allowing for the extraction of key diode parameters. These parameters, including the ideality factor (n), series resistance (Rₛ), and barrier height (Φₑ), are critical for evaluating the performance of a diode.

The ideality factor is a measure of how closely a diode follows the ideal diode equation. A value of 1 indicates an ideal diode, while higher values suggest deviations due to factors like recombination currents. The series resistance represents the total resistance of the semiconductor material, metal contacts, and the interface. The barrier height is the potential barrier that charge carriers must overcome to flow across the junction.

The Cheung-Cheung and Norde procedures are commonly used methods to determine these parameters from the forward bias I-V characteristics. For the SnNc/p-Si heterojunction, these parameters have been shown to be temperature-dependent.

Table 1: Diode Parameters for a SnNc/p-Si Heterojunction at Different Temperatures

| Temperature (K) | Ideality Factor (n) | Series Resistance (Rₛ) (kΩ) | Barrier Height (Φₑ) (eV) |

| 298 | 3.65 | 4.88 | 0.77 |

| 318 | 3.36 | 2.51 | 0.81 |

| 338 | 3.12 | 1.34 | 0.85 |

| 358 | 2.92 | 0.73 | 0.89 |

| 378 | 2.76 | 0.41 | 0.93 |

Photoconductivity Parameters (Photocurrent, Sensitivity, Responsivity)

The photoconductive properties of this compound are central to its application in photodetectors and upconversion devices. When used as a NIR sensitizer in a C₆₀ bulk heterojunction, it has demonstrated significant photon-to-photon conversion efficiency.

In one study of an all-organic upconverter, a device utilizing a SnNcCl₂:C₆₀ bulk heterojunction as the NIR sensitizer achieved a photon conversion efficiency (ɳph) of 5% at a relatively high voltage of approximately 25 V. nih.gov Another report on an integrated tandem device with a photoactive layer for near-infrared to visible upconversion imaging detailed a maximum conversion efficiency of 4.4% at 28.6 V for a SnNcCl₂-based device. aip.org

These parameters highlight the material's ability to absorb NIR light and generate charge carriers effectively, leading to a measurable photocurrent. The responsivity and sensitivity of a device are derived from these fundamental photoconductive properties. While specific numerical values for photocurrent, sensitivity, and responsivity for a standalone SnNcCl₂ device are not detailed in the search results, the reported conversion efficiencies in complex device structures underscore its potential as a high-performance photoconductive material in the NIR spectrum.

Table 2: Photoconductivity Performance of Heterojunctions Containing this compound

| Heterojunction Structure | Maximum Photon Conversion Efficiency (ɳph) | Operating Voltage |

| SnNcCl₂:C₆₀ Bulk Heterojunction | 5% | ~25 V |

| SnNcCl₂-based Tandem Device | 4.4% | 28.6 V |

Thin Film Fabrication and Morphological Studies of Tin Iv 2,3 Naphthalocyanine Dichloride

Advanced Thin Film Deposition Techniques

The fabrication of high-quality thin films of Tin(IV) 2,3-naphthalocyanine dichloride is crucial for its application in various electronic and optoelectronic devices. The deposition technique employed significantly influences the structural, morphological, and optical properties of the resulting films.

Thermal evaporation is a widely utilized physical vapor deposition (PVD) technique for depositing thin films of organic materials like this compound. kau.edu.sainoe.ro This method involves heating the source material in a high-vacuum environment until it sublimes or evaporates. youtube.com The vaporized molecules then travel in a straight line and condense onto a substrate, forming a thin film. youtube.com The high vacuum, typically around 10⁻⁴ Pa, is essential to increase the mean free path of the evaporated molecules and minimize impurities in the deposited film. youtube.comresearchgate.net

In this process, the source material, a dark blue powder of this compound, is placed in a crucible, often made of molybdenum, which is then resistively heated. kau.edu.sakashanu.ac.ir The substrate is positioned at a specific distance from the source, and its temperature can be controlled to influence the film's properties. youtube.commdpi.com A key advantage of thermal evaporation is the ability to control the film thickness and deposition rate with high precision. inoe.ro This technique has been successfully used to prepare thin films of this compound with varying thicknesses. inoe.ro The chemical and thermal stability of the material allows it to be deposited without dissociation. kau.edu.sa

Vacuum thermal evaporation is a refinement of the basic thermal evaporation technique, emphasizing the importance of a high-vacuum environment. ukm.myyoutube.com This method is favored for preparing semiconductor thin films for applications like photovoltaic solar cells due to its simplicity and the clean interfaces it produces. ukm.my The quality of the resulting thin films is highly dependent on the purity of the source material and the specific deposition parameters, such as the evaporation rate and substrate temperature. youtube.comukm.my

While thermal evaporation is a common choice, other PVD methods can also be employed for the deposition of metallonaphthalocyanines and related compounds. These techniques offer different advantages in terms of film properties and process control. angelantoni.com

Sputtering: In this process, a target of the material to be deposited is bombarded with high-energy ions from a plasma, typically an inert gas like argon. angelantoni.comcmgroupsrl.eu This bombardment ejects, or "sputters," atoms from the target, which then deposit onto the substrate. cmgroupsrl.eu Sputtering is particularly useful for materials with very high melting points and for depositing alloys. It can produce films with strong adhesion and good uniformity. cmgroupsrl.eu

Pulsed Laser Deposition (PLD): PLD uses a high-power laser to ablate a target material in a vacuum chamber. The ablated material forms a plasma plume that expands and deposits onto a substrate. This technique allows for stoichiometric transfer of complex materials and can be used to grow high-quality crystalline films.

Cathode Arc Deposition: This method utilizes an electric arc to vaporize the target material. angelantoni.com The vaporized material is then ionized and directed towards the substrate, forming a dense and well-adhered film. vaportech.com

It is important to note that the suitability of a particular PVD method can depend on the specific metallonaphthalocyanine. For some axially substituted metal-phthalocyanines, PVD methods have been found to be unsuitable due to molecular dissociation at temperatures below the required evaporation temperature. researchgate.net However, for stable compounds like this compound, these advanced PVD techniques offer alternative routes for thin film fabrication.

Microstructural and Surface Characterization of Thin Films

The performance of devices based on this compound thin films is intrinsically linked to their microstructure and surface morphology. Therefore, detailed characterization using various analytical techniques is essential.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of thin films. inoe.ro SEM analysis of this compound films has revealed that their morphology can be influenced by factors such as film thickness and post-deposition heat treatment. inoe.ro For instance, as-deposited films have been observed to be grainy in nature, composed of small, agglomerated spherical particles. researchgate.net Upon annealing, changes in the surface morphology, such as the development of agglomerated grains, can be observed. researchgate.net

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of the film surface, offering quantitative data on surface roughness and grain size. chalcogen.ro Studies on similar thin film systems have shown that AFM is crucial for understanding how deposition parameters and post-processing steps, like annealing, affect the surface morphology. chalcogen.roresearchgate.net For example, an increase in annealing temperature can lead to an increase in both the average grain size and the surface roughness of the films. chalcogen.ro

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. inoe.ro For this compound, XRD analysis of the powder form has confirmed a polycrystalline nature with a monoclinic crystal structure. inoe.ro The calculated lattice parameters from powder diffraction data are a = 20.816 Å, b = 9.487 Å, c = 14.142 Å, and β = 97.9°. inoe.roresearchgate.net

When deposited as thin films, the structure can vary. XRD patterns of as-deposited this compound thin films often show a broad hump, indicating an amorphous nature. inoe.ro However, with increasing film thickness, diffraction peaks can emerge, suggesting the development of a crystalline structure with a preferential orientation. inoe.ro For this compound, a preferential orientation in the (035) plane has been observed in thicker films. inoe.ro The presence of certain vibrational bands in infrared spectra can also indicate the crystalline form, with the α-polymorph being identified in both powder and thin film samples. inoe.ro

Post-deposition annealing is a common thermal treatment used to modify the properties of thin films. chalcogen.ro The process can induce changes in the film's morphology, crystallinity, and grain size. chalcogen.romdpi.com

The effect of heat treatment on the morphological characteristics of this compound thin films has been investigated. inoe.ro Annealing can promote the coalescence of smaller crystallites into larger ones, leading to an increase in the average crystallite size. researchgate.net This improvement in crystalline nature is often accompanied by a reduction in microstrain and lattice imperfections within the film. chalcogen.roresearchgate.net

Studies on various thin film materials have consistently shown that the crystallite size tends to increase with increasing annealing temperature. chalcogen.roresearchgate.net This increase in grain size can, in turn, affect the surface roughness of the film. chalcogen.ro The specific annealing temperature and duration are critical parameters that determine the final morphology and crystallite size of the this compound thin films. inoe.ro For some related phthalocyanine (B1677752) compounds, annealing has been shown to improve crystallinity and increase grain size, which can be beneficial for certain applications. researchgate.net However, for this compound, it has been noted that annealing at 250°C for 3 hours was not sufficient to induce a phase change from the α-form. kau.edu.sa

Table 1: Summary of Annealing Effects on Thin Film Properties

| Property | Effect of Annealing |

| Crystallite Size | Generally increases with annealing temperature. chalcogen.roresearchgate.net |

| Microstrain | Tends to decrease at higher annealing temperatures. researchgate.net |

| Crystallinity | Often improves with annealing. chalcogen.roresearchgate.net |

| Surface Morphology | Can lead to denser, more continuous films with larger grains. chalcogen.ro |

| Surface Roughness | Can increase with higher annealing temperatures. chalcogen.ro |

Supramolecular Self-Assembly in Thin Films and on Surfaces

The supramolecular self-assembly of naphthalocyanine molecules is a complex process governed by a delicate balance of intermolecular and molecule-substrate interactions. This process dictates the final morphology and, consequently, the electronic properties of the thin film.

Control over Aggregation in Solution and Solid State

The aggregation of naphthalocyanine derivatives in both solution and the solid state is a well-documented phenomenon, primarily driven by π-π stacking interactions between the planar macrocycles. Studies on analogous compounds, such as zinc(II) and aluminum(III) phthalocyanines, have demonstrated that the degree of aggregation can be controlled by several factors.

In solution, the choice of solvent, concentration, and temperature plays a crucial role in determining the extent of aggregation. For instance, in certain organic solvents, naphthalocyanine molecules can exist as monomers at low concentrations, while at higher concentrations, they tend to form dimers and higher-order aggregates. The addition of a co-solvent can also be used to modulate these interactions. For example, in a study on aluminum phthalocyanine chloride, the introduction of water into a dimethylformamide (DMF) solution was shown to induce and control the formation of J-aggregates.

Table 1: Factors Influencing Aggregation of Naphthalocyanine and Phthalocyanine Derivatives

| Factor | Effect on Aggregation | Controlling Mechanism |

| Concentration (Solution) | Higher concentration generally leads to increased aggregation. | Increased probability of intermolecular collisions and interactions. |

| Solvent (Solution) | Solvent polarity and aromaticity can influence π-π stacking interactions. | Solvophobic/solvophilic effects and solvent-solute interactions. |

| Temperature (Solution) | Increasing temperature typically reduces the extent of aggregation. | Increased kinetic energy of molecules overcomes weak intermolecular forces. |

| Thermal Annealing (Solid State) | Can induce crystallization and increase domain size in thin films. | Provides thermal energy for molecules to overcome kinetic barriers and reach more thermodynamically stable arrangements. |

Self-Assembly Mechanisms on Various Substrates (e.g., Au(111), Ag(111))

The self-assembly of molecules on crystalline surfaces is a key area of research for the bottom-up fabrication of nanoscale electronic devices. The nature of the substrate, its crystal structure, and its electronic properties can have a profound influence on the ordering of the deposited molecules. Gold (Au(111)) and silver (Ag(111)) are common substrates for such studies due to their relative inertness and well-defined surfaces.

Extensive research has been conducted on the self-assembly of metal-free naphthalocyanine (H₂Nc) on both Au(111) and Ag(111) surfaces. These studies, often employing techniques like scanning tunneling microscopy (STM) and low-energy electron diffraction (LEED), have revealed the formation of highly ordered monolayer and multilayer structures. The arrangement of H₂Nc molecules is dictated by a combination of molecule-substrate interactions, which can lead to specific orientations of the molecules with respect to the substrate lattice, and intermolecular van der Waals forces, which govern the packing of the molecules within the film.

However, there is a significant lack of published research specifically detailing the self-assembly of this compound on these or any other well-defined single-crystal substrates. The presence of the central tin atom and the out-of-plane chloride ligands is expected to significantly alter the interaction with the substrate and the intermolecular packing compared to its metal-free counterpart. The chloride ligands, in particular, could lead to a different adsorption geometry and potentially hinder the formation of the flat-lying, ordered structures observed for H₂Nc. Without dedicated experimental studies, the self-assembly mechanisms of this compound on surfaces like Au(111) and Ag(111) remain speculative.

Role of Intermolecular Interactions and Aggregated Structures

Intermolecular interactions are the driving force behind the formation of aggregated structures in both solution and the solid state. For naphthalocyanines, the primary interaction is the attractive π-π stacking between the extensive aromatic systems of the macrocycles. This can lead to the formation of cofacial aggregates, often categorized as H-aggregates (face-to-face) or J-aggregates (offset), which exhibit distinct spectroscopic signatures.

In the solid state, these intermolecular forces, in conjunction with steric effects from peripheral substituents and the central metal complex, determine the crystal packing. While detailed crystallographic data for this compound is not widely reported, related phthalocyanine compounds are known to adopt various polymorphic forms with different molecular arrangements, such as the α and β phases. These different packing motifs can have a significant impact on the charge transport properties of the material.

Computational studies, such as those based on density functional theory (DFT), can provide valuable insights into the nature and strength of these intermolecular interactions. However, such theoretical investigations specifically targeting the aggregated structures of this compound are not prevalent in the current body of scientific literature.

Research Applications and Functional Materials Development Based on Tin Iv 2,3 Naphthalocyanine Dichloride

Organic Photovoltaic (OPV) Cells and Solar Energy Conversion Systems

The quest for efficient and cost-effective solar energy conversion has driven significant research into organic photovoltaic (OPV) devices. Tin(IV) 2,3-naphthalocyanine dichloride has emerged as a promising material in this domain, largely due to its narrow energy gap which allows for the absorption of photons at wavelengths extending beyond 1100 nm. dtu.dk This characteristic is particularly advantageous as a substantial portion of the solar photon flux is concentrated in the near-infrared and infrared regions of the electromagnetic spectrum. chemicalbook.com

Function as an Electron Donor Material in OPVs

In the architecture of organic solar cells, the active layer is typically composed of an electron donor and an electron acceptor material. This compound has been effectively utilized as an electron donor material. dtu.dkchemicalbook.com When photons are absorbed by the donor material, an exciton (B1674681) (a bound electron-hole pair) is generated. For a photocurrent to be produced, this exciton must diffuse to the interface between the donor and acceptor materials, where the electron is transferred to the acceptor and the hole remains on thedonor.

Performance in Bilayer and Bulk Heterojunction Device Architectures

The arrangement of the donor and acceptor materials within the OPV device significantly impacts its performance. Two of the most common architectures are the bilayer and the bulk heterojunction (BHJ).

In a bilayer device , distinct layers of the donor and acceptor materials are deposited on top of one another. This creates a single, planar interface for exciton dissociation. Research on SnNcCl₂ has demonstrated its successful implementation in a bilayer architecture with C₆₀ as the acceptor. In this configuration, a power conversion efficiency (PCE) of (1.2 ± 0.1)% was achieved under simulated AM1.5G solar illumination. dtu.dk

| Device Architecture | Acceptor Material | Power Conversion Efficiency (PCE) |

|---|---|---|

| Bilayer | C₆₀ | 1.2 ± 0.1% |

| Bulk Heterojunction | - | Data not available |

Strategies for Enhancing Power Conversion Efficiencies

Improving the power conversion efficiency of OPVs is a critical area of research. For devices incorporating materials like SnNcCl₂, several strategies can be employed. One notable approach involves the use of specialized interlayers, such as exciton blocking layers (EBLs). While research on SnNcCl₂ in this specific role is limited, studies on the closely related tin(IV) phthalocyanine (B1677752) dichloride (SnCl₂Pc) have shown that it can be used as part of a bilayer EBL. In such a configuration, a thicker SnCl₂Pc layer, which has high electron mobility, can act as an optical spacer. This, in conjunction with a thinner bathophenanthroline (B157979) (Bphen) layer, has been shown to improve both the efficiency and the lifetime of the OPV device. This is attributed to the aligned lowest unoccupied molecular orbital (LUMO) of the SnCl₂Pc with the acceptor material, facilitating efficient electron transport while blocking excitons from reaching the electrode and recombining.

Optoelectronic Devices and Integrated Components

Beyond solar energy conversion, the semiconductor properties of this compound make it a candidate for various optoelectronic applications that involve the detection of light or the control of electrical current.

Application in Organic Photodetectors

Organic photodetectors (OPDs) are devices that convert light into an electrical signal. They are of interest for applications such as imaging, sensing, and optical communications. The strong absorption of SnNcCl₂ in the near-infrared makes it an attractive material for OPDs designed to detect light in this spectral range. dtu.dk The fundamental operational principle of an OPD is similar to that of an OPV, involving light absorption, exciton generation, and charge separation to produce a photocurrent. While the use of SnNcCl₂ in organic photodetectors has been noted, specific performance metrics such as responsivity, detectivity, and response speed from dedicated studies on this compound are not extensively detailed in the available literature.

Development of Organic Thin-Film Transistors (OTFTs) as N-type Semiconductors

Organic thin-film transistors (OTFTs) are fundamental components of organic electronics, serving as switches and amplifiers in circuits for applications like flexible displays and sensors. OTFTs require semiconductor materials that can efficiently transport either holes (p-type) or electrons (n-type). While many organic semiconductors are p-type, the development of stable and high-performance n-type materials is crucial for creating complementary circuits, which are more power-efficient.

Phthalocyanine and naphthalocyanine compounds are a promising class of n-type semiconductors. The inclusion of a central metal atom and electron-withdrawing axial ligands can lower the LUMO energy level, facilitating electron injection and transport. While specific performance data for this compound in OTFTs is not widely reported, research on the closely related tin(IV) phthalocyanine oxide (SnOPc) has demonstrated excellent n-type performance. Devices fabricated with SnOPc as the active layer have shown high electron field-effect mobility, reaching up to 0.44 cm²/Vs, and have exhibited good air stability. This suggests that the tin-based naphthalocyanine core, with appropriate electron-withdrawing ligands like chloride, has significant potential for use as an n-type semiconductor in OTFTs.

| Compound | Electron Mobility (µe) | Air Stability |

|---|---|---|

| Tin(IV) phthalocyanine oxide (SnOPc) | 0.44 cm²/Vs | Stable in air for over 30 days |

| This compound | Data not available | Data not available |

Nonlinear Optical (NLO) Materials and Photonic Applications

The extended π-conjugated macrocyclic system of metallonaphthalocyanines, including the tin(IV) derivative, gives rise to significant third-order nonlinear optical (NLO) properties. These properties are crucial for applications that involve the manipulation of light, such as optical switching and limiting. Organic NLO materials are of particular interest because they can exhibit large nonlinearities and ultrafast response times, often in the picosecond range.

The third-order NLO response of materials like this compound is characterized by several key parameters, including the nonlinear absorption coefficient (β) and the third-order nonlinear optical susceptibility [χ(3)]. These coefficients are typically measured using techniques such as the Z-scan method, which can determine both the sign and magnitude of the nonlinear response. For many phthalocyanine and naphthalocyanine compounds, these studies have revealed strong NLO coefficients, suggesting their potential in photonic applications. The presence of a heavy central metal atom, such as tin, can significantly influence these properties through the "heavy-atom effect," which can enhance certain nonlinear processes.

Table 1: Key Parameters for Characterizing Third-Order Nonlinearity Note: The values below are representative of typical metallophthalocyanines and are used for illustrative purposes, as specific data for this compound is not detailed in the provided sources.

| Parameter | Symbol | Description | Typical Units |

| Nonlinear Absorption Coefficient | β | Describes the change in absorption intensity as a function of light intensity. | cm/GW |

| Nonlinear Refractive Index | n₂ | Describes the change in the refractive index as a function of light intensity. | cm²/W |

| Third-Order Susceptibility | χ⁽³⁾ | A tensor quantity that relates the induced polarization to the cube of the electric field; represents the overall NLO response. | esu |

| Two-Photon Absorption Cross-Section | σ₂ | Represents the strength of simultaneous absorption of two photons. | GM |

Exploration of Optical Limiting Properties (e.g., Reverse Saturable Absorption)

Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities, serving to protect sensitive optical components and sensors from damage. The primary mechanism responsible for the optical limiting behavior in many naphthalocyanines is reverse saturable absorption (RSA). RSA is an excited-state absorption process where the absorption cross-section of an excited state (either a singlet or triplet state) is significantly larger than that of the ground state.

All-optical switching, where one light beam controls another, is a foundational technology for next-generation optical communications and signal processing. Materials with a large third-order nonlinearity are essential for creating such devices. The significant nonlinear absorption and refraction found in metallonaphthalocyanines suggest their potential for these applications. Phthalocyanine-based materials are known to possess the potential for ultrafast response times, a critical requirement for high-speed optical switches and modulators. The development of this compound-based thin films or its integration into photonic crystal structures could pave the way for all-optical switching devices that operate at extremely high speeds.

Chemical Sensing and Chemiresistive Device Development

Metallophthalocyanines and their naphthalocyanine analogues have been extensively studied as the active layer in chemiresistive sensors. In this sensor type, a change in the electrical resistance of the material is measured upon exposure to a target analyte. The sensing mechanism relies on the interaction between the analyte molecules and the naphthalocyanine, which modulates the charge carrier concentration or mobility within the semiconducting material.

The large, planar structure of the naphthalocyanine macrocycle is inherently nonpolar, rendering it hydrophobic. This property is advantageous for sensor development, as it promotes the formation of stable thin films that resist degradation from ambient moisture. This intrinsic hydrophobicity provides a robust platform that could be further functionalized to create multifunctional sensors. While specific research on using the hydrophobic nature of this compound for multifunctional sensing is not detailed, the principle remains a key area of materials science. A stable hydrophobic base layer ensures the sensor's longevity and baseline stability, which is critical before adding other functionalities.

While direct studies on this compound for humidity and temperature sensing are limited, the properties of related compounds provide insight into its potential.

Humidity Sensing: Other metallophthalocyanines, such as aluminum phthalocyanine chloride, have been investigated for humidity sensing. The mechanism is believed to involve the adsorption of water molecules onto the thin film. These polar water molecules can interact with the central metal atom or the π-system of the macrocycle, altering the local electronic environment and, consequently, the film's conductivity. A device based on this compound could operate on a similar principle, with its resistance changing predictably with the level of relative humidity.

Temperature Sensing: The electrical conductivity of organic semiconductors like naphthalocyanines is inherently temperature-dependent. Studies on the related compound Tin(II) 2,3-naphthalocyanine have shown that its electrical conductivity changes with annealing temperature, indicating a response to thermal energy. This intrinsic property means the material can function as a resistive temperature sensor (or thermistor). As temperature increases, charge carrier mobility typically increases, leading to a measurable change in resistance.

Table 2: Potential Performance Parameters for Naphthalocyanine-Based Sensors Note: This table is illustrative and based on typical performance characteristics of metallophthalocyanine-based sensors, as specific data for this compound is not available.

| Parameter | Description | Relevance |

| Humidity Sensor | ||

| Sensitivity | The magnitude of resistance change per unit change in relative humidity (%RH). | Determines the sensor's ability to detect small changes in humidity. |

| Response Time | The time taken for the sensor to reach a certain percentage (e.g., 90%) of its final response after a step change in humidity. | Indicates how quickly the sensor can track humidity changes. |

| Recovery Time | The time taken for the sensor signal to return to its baseline after the analyte is removed. | A short recovery time is crucial for real-time monitoring. |

| Hysteresis | The difference in the sensor's output when approaching a humidity level from a dry versus a wet condition. | Lower hysteresis indicates higher accuracy and reliability. |

| Temperature Sensor | ||

| Temperature Coefficient of Resistance (TCR) | The relative change in resistance per degree of temperature change. | A key parameter defining the sensitivity of a resistive temperature sensor. |

| Operating Range | The range of temperatures over which the sensor provides accurate readings. | Defines the suitable application environments for the sensor. |

Advanced Imaging Techniques Utilizing Optical Properties

Naphthalocyanines (Ncs), a class of aromatic organic dyes, are recognized for their strong light absorption in the near-infrared (NIR) region and high photostability. nih.govntno.org These characteristics make them highly suitable for optical imaging applications. nih.gov The specific optical properties can be adjusted through chemical modifications, such as inserting different metals into the center of the macrocycle or adding substituents to the periphery. nih.govnih.gov The interaction between the p-orbital of the chelated metal and the π-orbital of the ligand modulates the optical properties of the naphthalocyanine. acs.org For instance, the insertion of tin (Sn) into a naphthalocyanine scaffold can lead to a red-shifted absorption spectrum compared to the metal-free version. acs.org

Development as Contrast Agents for Photoacoustic Imaging

Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound, enabling deep tissue visualization. nih.govnih.gov The technique relies on the photoacoustic effect, where non-ionizing laser pulses are absorbed by chromophores in tissue, leading to thermoelastic expansion and the generation of ultrasonic waves that can be detected. nih.gov While endogenous molecules like hemoglobin provide some contrast, exogenous contrast agents are often needed to enhance sensitivity and specificity. nih.govmdpi.com

Naphthalocyanines, including tin(IV)-chelated derivatives, are appealing candidates for PAI contrast agents due to their large extinction coefficients in the NIR region (700-1700 nm). nih.govnih.govacs.org This spectral window is advantageous for in vivo applications because light can penetrate deeper into biological tissues with reduced scattering and lower phototoxicity. nih.gov The strong absorption of light by the naphthalocyanine molecule and subsequent conversion into heat is the fundamental mechanism that generates the photoacoustic signal. nih.gov

Research has focused on developing naphthalocyanine-based nanoparticles and micelles to serve as theranostic agents for both PAI and photothermal therapy. ntno.orgnih.gov In one study, a variety of naphthalocyanine dyes, including a tin-octabutoxy-naphthalocyanine derivative (SnNc(Octa)), were encapsulated into polymeric micelles and evaluated for their photoacoustic properties. acs.org The encapsulation of these hydrophobic dyes into micelles allows for their dispersion in aqueous environments, a crucial step for biological applications. nih.govntno.org When tested in vivo in a murine tumor model, these naphthalocyanine-loaded micelles accumulated in the tumor tissue, producing a strong photoacoustic signal 24 hours after administration, which confirmed their potential as PAI contrast agents. nih.gov

| Naphthalocyanine Derivative | Core Metal | Peak Absorbance (nm) | Relative Photoacoustic Signal Strength |

|---|---|---|---|

| CuNC(Octa) | Copper | ~870 | High |

| SnNc(Octa) | Tin | >900 (NIR-II) | Strong |

| NiNC(Octa) | Nickel | Not Specified | Significant Heat Generation |

| MgPc | Magnesium | Not Specified | Significant Heat Generation |

Strategies for Modulating Light Absorption and Circulation Time for Imaging Applications

A significant challenge in the development of naphthalocyanine-based agents is their inherent hydrophobicity and tendency to self-aggregate in aqueous solutions, which can limit their bioavailability and effectiveness. nih.govmdpi.com To overcome this, several strategies have been developed to enhance water solubility, modulate optical properties, and prolong circulation time.

Encapsulation into Nanocarriers: One of the most common approaches is the encapsulation of hydrophobic naphthalocyanine molecules within nanocarriers like polymeric micelles or nanoparticles. ntno.orgnih.gov Amphiphilic block copolymers, such as poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-PCL), can self-assemble in water to form micelles with a hydrophobic core that sequesters the naphthalocyanine dye, and a hydrophilic PEG shell that interfaces with the aqueous environment. ntno.orgacs.orgnih.gov This formulation not only improves solubility but also prevents aggregation, which is crucial for maintaining the desired light absorption characteristics. nih.gov Furthermore, the collective aggregation of dyes within the nanostructure can lead to fluorescence self-quenching, which increases the non-radiative thermal relaxation pathway and consequently enhances the photoacoustic signal yield. nih.gov

Chemical Modification: Another key strategy involves the chemical modification of the naphthalocyanine molecule itself. This can be done at two main locations: the central metal atom and the peripheral positions of the macrocycle. nih.gov

Axial Substitution: Attaching functional groups to the central metal atom, known as axial substitution, can significantly alter the molecule's properties. For instance, the axial conjugation of polyethylene (B3416737) glycol (PEG) to a tin-octabutoxy naphthalocyanine (a process known as PEGylation) has been shown to extend the agent's blood circulation time. nih.govnih.gov This prolonged circulation is beneficial for imaging applications as it allows more time for the contrast agent to accumulate in the target tissue, such as a tumor. nih.gov

Peripheral Substitution: Adding substituents to the outer rings of the naphthalocyanine structure can also enhance solubility and modulate electronic properties. mdpi.com Incorporating water-solubilizing groups, such as charged ammonium (B1175870) mesylate groups or 2-methoxyethoxy groups, has been demonstrated to improve aqueous solubility and enhance the photoacoustic signal amplitude of silicon-centered naphthalocyanines. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.